7-Methyl-2,3-dihydroquinolin-4(1H)-one 7-Methyl-2,3-dihydroquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 36053-96-0
VCID: VC4032004
InChI: InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
SMILES: CC1=CC2=C(C=C1)C(=O)CCN2
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

7-Methyl-2,3-dihydroquinolin-4(1H)-one

CAS No.: 36053-96-0

Cat. No.: VC4032004

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-2,3-dihydroquinolin-4(1H)-one - 36053-96-0

Specification

CAS No. 36053-96-0
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 7-methyl-2,3-dihydro-1H-quinolin-4-one
Standard InChI InChI=1S/C10H11NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
Standard InChI Key VQWWRJNHWRYMLD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C(=O)CCN2
Canonical SMILES CC1=CC2=C(C=C1)C(=O)CCN2

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridone ring. Key structural attributes include:

  • Methyl group at the 7-position of the benzene ring.

  • Ketone functionality at the 4-position of the pyridone ring.

  • Partially saturated 2,3-positions, reducing aromaticity and enhancing reactivity .

The IUPAC name, 7-methyl-2,3-dihydro-1H-quinolin-4-one, reflects this arrangement.

Physicochemical Data

Critical properties include:

PropertyValueSource
Molecular Weight161.20 g/mol
Density1.15 g/cm³
Boiling Point286.4°C at 760 mmHg
LogP (Partition Coefficient)2.25
Solubility in DMSO≥10 mM

The moderate lipophilicity (LogP = 2.25) suggests balanced permeability, making it suitable for drug design .

Synthetic Methodologies

Alkylation of Precursors

A common route involves N-alkylation of 2,3-dihydroquinolin-4(1H)-one derivatives. For example:

  • Methylation using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C .

  • Reaction yields up to 68%, with purification via silica gel chromatography .

Cyclocondensation Strategies

Alternative methods employ cyclocondensation of 2-alkynylanilines with ketones. This approach, detailed in , utilizes gold or acid catalysis to form the dihydroquinoline core. Key steps include:

  • Nucleophilic attack by the amine on a ketone carbonyl.

  • Ring closure facilitated by transition-metal catalysts.

Biological Activities and Applications

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (Breast)<1.0ABCB1 transporter inhibition
HL-60 (Leukemia)0.5Apoptosis induction

In MCF-7 cells, the compound’s analogs suppress the ABCB1 transporter, reversing multidrug resistance . Selectivity indices (SI >5) against normal cells (e.g., HUVEC) highlight therapeutic promise.

Platelet Aggregation Inhibition

7-Nitro analogs (e.g., 7-nitro-3,4-dihydroquinolin-2(1H)-one) show ≥80% inhibition of ADP-induced platelet aggregation at 10 µM . The nitro group’s electron-withdrawing effects optimize binding to P2Y₁₂ receptors .

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